2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid often involves regiospecific reactions, as demonstrated in the synthesis of related compounds where specific regioisomers are formed through carefully controlled reactions (Kumarasinghe et al., 2009). Such syntheses highlight the importance of precise conditions for achieving the desired molecular structures.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound is characterized by specific arrangements that influence their physical and chemical properties. For instance, certain compounds exhibit polarized molecular-electronic structures, which are essential for understanding their reactivity and interactions with other molecules (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving compounds similar to this compound often involve hydrogen bonding and the formation of specific crystalline structures, which are crucial for their stability and reactivity. These interactions can lead to the formation of sheets or chains, depending on the molecular arrangement and the presence of functional groups (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as their crystallization behavior and hydrogen bonding capabilities, are essential for understanding their solubility, stability, and potential applications in various fields. The crystal structure and hydrogen bonding play a significant role in determining these properties (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound and related compounds are influenced by their molecular structure, including the presence of nitro groups and their ability to undergo various chemical reactions. These properties are essential for their potential use in synthesizing other compounds and understanding their behavior in chemical reactions (Deng & Mani, 2008).
Scientific Research Applications
Corrosion Inhibition : Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate derivatives have been synthesized and shown to be very effective inhibitors of corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).
Synthesis of Isoxazole and Pyrazole Derivatives : Efficient heterocyclization processes involving methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate and methyl 7,7,7-trichloro-4-methoxy-6-oxo-4-heptenoate have been developed to synthesize new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate derivatives (Flores et al., 2014).
Ring Transformation in Nitro and Amino N-Heterocycles : 2-Methyl-3-nitrochromone reacted with various compounds to yield nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These compounds were then reduced to their corresponding amino derivatives (Takagi et al., 1987).
Crystal Structure Analysis : The syntheses of specific pyrazole derivatives and their crystal structures have been reported, providing insights into molecular interactions and bonding patterns (Kumarasinghe et al., 2009).
Molecular Structure and Hydrogen Bonding : Studies have been conducted on the molecular structure and hydrogen bonding of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, providing valuable information on molecular geometry and intermolecular interactions (Portilla et al., 2007).
Synthesis of Radioactive Tracers for Imaging Hypoxia : A new class of tracer for imaging hypoxic tumor tissue, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), has been synthesized, showcasing the potential of such compounds in medical imaging applications (Malik et al., 2012).
Catalytic Properties of Pyrazole-based Ligands : Copper (II) complexes of pyrazole-based ligands have been synthesized and examined for their catalytic properties, particularly in the catalytic oxidation of catechol substrate to quinone (Boussalah et al., 2009).
Synthesis and Cytotoxic Evaluation of Nickel(II) Complexes : Nickel(II) complexes with pyrazole ligands have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, indicating potential applications in cancer research (Sobiesiak et al., 2011).
XRD and DFT Studies on Pyrazole Derivatives : The manuscript includes an analysis of pyrazole derivatives' molecular structure using single-crystal X-ray diffraction measurements and DFT calculations, offering insights into the reactivity of these compounds (Szlachcic et al., 2020).
Synthesis and Antitumor Activity of Benzothiazole Derivatives : Research on benzothiazole derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid has shown selective cytotoxicity against tumorigenic cell lines, demonstrating potential for developing antitumor agents (Yoshida et al., 2005).
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could affect multiple pathways
Result of Action
As a derivative of pyrazole, it may exhibit a range of biological activities . .
properties
IUPAC Name |
2-methyl-2-(3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-3-5(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHONSFYIWMJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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